2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridazine ring substituted with morpholine and piperazine groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and cytotoxic activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds with piperazine rings are known for their diverse pharmacological activities, including antipsychotic and antihistamine effects.
Uniqueness
What sets 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N7O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H21N7O/c19-14-15-2-1-5-20-18(15)25-8-6-23(7-9-25)16-3-4-17(22-21-16)24-10-12-26-13-11-24/h1-5H,6-13H2 |
InChI Key |
HKSIFJBEGMQENM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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